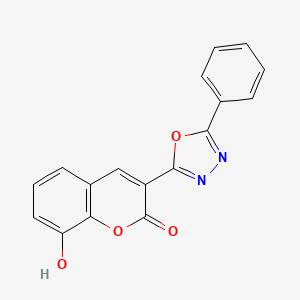

8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-13-8-4-7-11-9-12(17(21)22-14(11)13)16-19-18-15(23-16)10-5-2-1-3-6-10/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJAKFZUGKIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C(=CC=C4)O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Coupling with the chromen-2-one core: The 1,3,4-oxadiazole derivative is then coupled with a chromen-2-one precursor through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 8th position can be oxidized to form a ketone or aldehyde.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) can be used.

Major Products Formed

Oxidation: Formation of 8-oxo-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential as a ligand for benzodiazepine receptors , which are crucial in the central nervous system. Its interaction with these receptors may lead to various pharmacological effects, including:

- Sedative-hypnotic effects : Enhancing sleep induction and maintenance.

- Anxiolytic properties : Reducing anxiety levels.

- Anticonvulsant activities : Potentially useful in treating epilepsy and seizure disorders.

Research indicates that the compound's mechanism of action involves binding to the gamma-aminobutyric acid (GABA) A receptor, thereby amplifying GABA's inhibitory effects, which is fundamental for its sedative and anxiolytic properties .

Material Science Applications

In the field of material science, 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is being investigated for its photophysical properties . These properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : Its fluorescence characteristics can be harnessed to improve the efficiency of OLED devices.

- Optoelectronic devices : The compound's ability to emit light can be utilized in various optoelectronic applications.

The combination of the chromen-2-one core and the oxadiazole ring enhances its photonic capabilities, making it a valuable candidate for future technological advancements .

Biological Studies

The biological activities of this compound have been extensively studied. Key findings include:

- Antimicrobial properties : The compound exhibits activity against various microbial strains, suggesting potential use as an antimicrobial agent.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

This table summarizes the antimicrobial efficacy observed in laboratory settings.

- Anticancer properties : Recent studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, cytotoxic assays against glioblastoma cell lines revealed significant cell death attributed to DNA damage caused by the compound .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers synthesized several derivatives of the compound and tested them against common pathogens. The results showed that modifications to the oxadiazole ring significantly enhanced antimicrobial potency compared to the parent compound .

Mechanism of Action

The mechanism of action of 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets:

Benzodiazepine Receptors: The compound binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

Photophysical Properties: The chromen-2-one core and oxadiazole ring contribute to its fluorescence properties, making it useful in optoelectronic applications.

Comparison with Similar Compounds

Positional Isomerism of Hydroxyl Groups

- Positional isomerism can drastically alter intermolecular interactions and biological target binding .

- 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one :

Heterocyclic Modifications

- Polymorphism studies reveal distinct crystal packing behaviors compared to phenyl-substituted analogs, suggesting altered pharmacokinetics .

- 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one :

Functional Group Variations

- 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Derivatives :

- Replacing oxadiazole with thiadiazole (e.g., compound 7a: 4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one) reduces electron density and alters bioactivity. For example, thiadiazole derivatives exhibit moderate antimicrobial activity (MIC: 32–64 μg/mL) compared to oxadiazole-based compounds .

Physicochemical Properties

Anticonvulsant Activity

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (IVb): Exhibits significant anticonvulsant activity in both MES (maximal electroshock) and PTZ (pentylenetetrazole) models, with ED₅₀ values comparable to phenytoin .

Antimicrobial Activity

- 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one-triazine hybrids :

- 7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy) derivatives :

Anticancer Potential

- 6-Chloro-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one :

- Indolizine-oxadiazole hybrids (9a–n) :

- Compound 9d shows IC₅₀ = 12.3 μM against MCF-7 breast cancer cells, suggesting that coupling oxadiazole with other heterocycles can enhance cytotoxicity .

Biological Activity

8-Hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. Its unique structural features, including a hydroxy group and a phenyl-substituted oxadiazole ring, contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits a chromenone core with specific substitutions that enhance its biological activity. The presence of the oxadiazole moiety is particularly significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Benzodiazepine Receptors:

The compound binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) A receptor. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects, which are beneficial in treating anxiety disorders and epilepsy.

2. Anticancer Activity:

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways associated with cancer progression .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anticonvulsant | Reduces seizure activity in animal models |

Case Studies

Several studies have explored the biological activity of this compound:

1. Anticancer Studies:

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value in the micromolar range against human breast cancer (MCF7) and lung cancer (A549) cells, indicating potent anticancer activity .

2. Anticonvulsant Activity:

In another research effort, the anticonvulsant properties were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rats. The compound showed promising results in reducing seizure frequency and duration .

Q & A

Q. Key Considerations :

- Reaction temperature and solvent choice (e.g., ethanol or acetone) critically influence yield.

- Purification via recrystallization from ethanol or acetone is standard .

Advanced: How can X-ray crystallography using SHELXL refine the structural details of this compound?

Methodological Answer :

SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Key steps include:

Data Collection : Use a single-crystal X-ray diffractometer to obtain intensity data.

Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination.

Refinement :

- Apply least-squares refinement to optimize atomic coordinates and displacement parameters.

- Analyze residual density maps to identify hydrogen-bonding networks (e.g., O1—H1⋯O2 intramolecular interactions in tautomeric structures) .

Validation : Use tools like PLATON to check for missed symmetry or disorder.

Example : In a related compound, the dihedral angle between the phenyl and oxadiazole rings was refined to 175.34°, confirming near-planarity .

Biological Evaluation: What methodologies assess the antimicrobial efficacy of this compound?

Methodological Answer :

Standard protocols include:

Agar Diffusion (Zone of Inhibition) :

- Inoculate agar plates with bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

- Apply compound-impregnated discs and measure inhibition zones after 24–48 hours .

Minimum Inhibitory Concentration (MIC) :

- Use broth microdilution (e.g., in Mueller-Hinton broth) with serial compound dilutions.

- MIC is the lowest concentration showing no visible growth .

Q. Key Data :

- Bond angle C3—S1—C7: 101.6° (distorted due to tautomeric strain) .

- Intramolecular H-bond length: 1.82 Å .

Advanced SAR: How do substituents on the oxadiazole ring influence bioactivity?

Methodological Answer :

Structure-Activity Relationship (SAR) studies reveal:

Electron-Withdrawing Groups (EWGs) :

- Sulfanyl (-SH) enhances solubility and chelation, improving MIC values .

- Chloro substituents increase lipophilicity, boosting Gram-positive activity .

Electron-Donating Groups (EDGs) :

- Methoxy (-OCH₃) reduces activity due to decreased electrophilicity .

Q. Methodological Answer :

Docking Simulations : Use AutoDock Vina to model interactions with microbial enzymes (e.g., E. coli DNA gyrase) .

Pharmacophore Mapping : Identify critical features (e.g., oxadiazole’s H-bond acceptors) using Schrödinger Suite.

ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Example : A related chromen-2-one derivative showed high binding affinity (-9.2 kcal/mol) to Plasmodium falciparum riboswitch targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.